molecular formula C12H17Cl2NO B4848257 N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride

N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride

Cat. No. B4848257
M. Wt: 262.17 g/mol
InChI Key: HVYGNRYDYKPMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride, also known as CEPA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CEPA belongs to a class of compounds known as benzylamines, which have been studied for their ability to modulate cellular signaling pathways and regulate gene expression.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride involves its ability to modulate cellular signaling pathways and regulate gene expression. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and cell death in various disease models. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride has several advantages for use in laboratory experiments. It is stable and can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, there are some limitations to the use of this compound in laboratory experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some disease models.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride. One area of interest is the development of more effective formulations for in vivo administration. Another area of interest is the exploration of its potential use in combination with other compounds for synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride has been studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGNRYDYKPMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC=C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.